molecular formula C14H12ClFN2O2 B10768684 3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione CAS No. 685849-22-3

3-Chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione

Cat. No.: B10768684
CAS No.: 685849-22-3
M. Wt: 294.71 g/mol
InChI Key: KYTDISRIKITCAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

These processes are designed to reduce the load and store transactions of intermediate data to external memory, thereby improving power efficiency .

Industrial Production Methods

In industrial settings, the production of “ML041 Analog” is carried out using state-of-the-art semiconductor fabrication techniques. The compound is implemented in 7-nanometer generation system-on-chips (SoCs), which allows for high power efficiency and integration into various applications .

Chemical Reactions Analysis

Types of Reactions

“ML041 Analog” undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons.

    Reduction: Reduction reactions, involving the gain of electrons, are also possible.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

“ML041 Analog” has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

685849-22-3

Molecular Formula

C14H12ClFN2O2

Molecular Weight

294.71 g/mol

IUPAC Name

3-chloro-1-(4-fluorophenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione

InChI

InChI=1S/C14H12ClFN2O2/c15-11-12(17-7-1-2-8-17)14(20)18(13(11)19)10-5-3-9(16)4-6-10/h3-6H,1-2,7-8H2

InChI Key

KYTDISRIKITCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)Cl

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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